![molecular formula C16H21BrN2O2 B2558512 Cis-Tert-Butyl 8-Bromo-3,4,4A,5-Tetrahydro-1H-Pyrido[4,3-B]Indole-2(9Bh)-Carboxylate CAS No. 1251021-97-2](/img/structure/B2558512.png)
Cis-Tert-Butyl 8-Bromo-3,4,4A,5-Tetrahydro-1H-Pyrido[4,3-B]Indole-2(9Bh)-Carboxylate
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Overview
Description
Cis-Tert-Butyl 8-Bromo-3,4,4A,5-Tetrahydro-1H-Pyrido[4,3-B]Indole-2(9Bh)-Carboxylate is a useful research compound. Its molecular formula is C16H21BrN2O2 and its molecular weight is 353.26. The purity is usually 95%.
BenchChem offers high-quality Cis-Tert-Butyl 8-Bromo-3,4,4A,5-Tetrahydro-1H-Pyrido[4,3-B]Indole-2(9Bh)-Carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cis-Tert-Butyl 8-Bromo-3,4,4A,5-Tetrahydro-1H-Pyrido[4,3-B]Indole-2(9Bh)-Carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
α-Carboline Alkaloids: Natural Products and Biological Activities
α-Carboline alkaloids, structurally related to the compound due to their indole backbone, have been extensively studied for their diverse bioactivities. These compounds, including their derivatives, showcase antitumor, antimicrobial, anti-Alzheimer's, anti-atherosclerosis, and antioxidant activities. Understanding the synthesis and biological functions of α-carbolines may provide insights into the potential applications of Cis-Tert-Butyl 8-Bromo-3,4,4A,5-Tetrahydro-1H-Pyrido[4,3-B]Indole-2(9Bh)-Carboxylate in medicinal chemistry and drug development (Li et al., 2022).
Synthetic Phenolic Antioxidants and Environmental Impact
Synthetic phenolic antioxidants (SPAs), which include compounds with tert-butyl groups, are utilized across various industries to enhance product shelf life by preventing oxidative reactions. Research into SPAs, such as butylated hydroxytoluene (BHT), has revealed their presence in the environment and potential human exposure routes. While not directly related, the study of SPAs' environmental and health impacts highlights the importance of understanding similar properties in compounds like Cis-Tert-Butyl 8-Bromo-3,4,4A,5-Tetrahydro-1H-Pyrido[4,3-B]Indole-2(9Bh)-Carboxylate (Liu & Mabury, 2020).
Pictet-Spengler Reaction in Alkaloid Synthesis
The Pictet-Spengler reaction, crucial for synthesizing tetrahydro-β-carboline scaffolds found in many indole-based alkaloids, is relevant for creating compounds like Cis-Tert-Butyl 8-Bromo-3,4,4A,5-Tetrahydro-1H-Pyrido[4,3-B]Indole-2(9Bh)-Carboxylate. This reaction's application in combinatorial chemistry highlights its importance in drug discovery, offering a pathway to synthesize and explore the biological activities of new compounds (Rao, Maiti, & Chanda, 2017).
Levulinic Acid in Drug Synthesis
Levulinic acid, a biomass-derived compound with functional groups similar to those in Cis-Tert-Butyl 8-Bromo-3,4,4A,5-Tetrahydro-1H-Pyrido[4,3-B]Indole-2(9Bh)-Carboxylate, serves as a versatile building block in drug synthesis. Its application in creating value-added chemicals and its role in reducing drug synthesis costs underscore the potential of utilizing structurally complex compounds in medicinal chemistry (Zhang et al., 2021).
Indole Synthesis and Classification
The comprehensive review of methods for indole synthesis, including the classification of different strategies, provides a foundation for understanding how compounds like Cis-Tert-Butyl 8-Bromo-3,4,4A,5-Tetrahydro-1H-Pyrido[4,3-B]Indole-2(9Bh)-Carboxylate might be synthesized and modified for various applications. This knowledge is essential for exploring the compound's potential in scientific research and development (Taber & Tirunahari, 2011).
Mechanism of Action
Target of Action
Compounds like “Cis-Tert-Butyl 8-Bromo-3,4,4A,5-Tetrahydro-1H-Pyrido[4,3-B]Indole-2(9Bh)-Carboxylate” often target specific proteins or enzymes in the body. These targets are usually involved in critical biological processes, and their modulation can lead to therapeutic effects .
Mode of Action
The compound might interact with its target by binding to a specific site on the protein or enzyme. This binding could inhibit the function of the protein, leading to a decrease in a particular biological process .
Biochemical Pathways
The compound’s action could affect various biochemical pathways. For instance, if the compound inhibits an enzyme, it could disrupt a metabolic pathway, leading to changes in the production of certain molecules within the cells .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would determine its bioavailability. Factors such as how well the compound is absorbed into the bloodstream, how it is distributed within the body, how it is metabolized, and how it is excreted would all impact its overall effect .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific mechanism of action and the biochemical pathways it affects. This could range from changes in cell growth and proliferation to alterations in cell signaling .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
properties
IUPAC Name |
tert-butyl (4aS,9bR)-8-bromo-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN2O2/c1-16(2,3)21-15(20)19-7-6-14-12(9-19)11-8-10(17)4-5-13(11)18-14/h4-5,8,12,14,18H,6-7,9H2,1-3H3/t12-,14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSAVEMRGDWREM-JSGCOSHPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)C3=C(N2)C=CC(=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]2[C@@H](C1)C3=C(N2)C=CC(=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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